molecular formula C15H25N5O2S B5670634 N'-((3S*,4R*)-4-isopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea

N'-((3S*,4R*)-4-isopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea

Cat. No. B5670634
M. Wt: 339.5 g/mol
InChI Key: AIMYQUKKFZEBDK-WDEREUQCSA-N
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Description

This compound belongs to a class of molecules that exhibit a range of biological activities and chemical properties due to their unique structural features. The compound's complexity is attributed to its combination of different functional groups and chiral centers, which contribute to its potential as a candidate for further pharmacological and chemical studies.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including reductive benzylation, reductive methylation, and hydrogenolytic removal of protective groups. For instance, Drabina et al. (2008) described the synthesis of related compounds through a chemoselective reductive benzylation followed by acylation and ring closure, showcasing the complexity and precision required in synthesizing such molecules (Drabina et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of isothiazolopyridine and pyrrolidinyl groups. For example, Karczmarzyk and Malinka (2004) analyzed the crystal and molecular structures of related isothiazolopyridines, revealing insights into their conformation and tautomeric forms (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents to form complex products, including the formation of complexes with metals and the ability to undergo cyclocondensation and heterocyclization reactions. For instance, compounds synthesized by Vovk et al. (2010) through Paal-Knorr synthesis and chloroacylation demonstrate the diverse chemical reactivity and potential synthetic utility of molecules within this class (Vovk et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, crystalline structure, and thermal stability, are crucial for understanding the compound's behavior in various environments. Research by Faghihi and Mozaffari (2008) on polyamides incorporating pyridyl moieties offers insights into the solubility and thermal properties of related compounds, highlighting the importance of structural features in determining physical characteristics (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form derivatives, are essential for the compound's application in synthetic chemistry and drug development. Studies like those conducted by Dotsenko et al. (2007) on the synthesis of tetrahydropyridine derivatives illustrate the versatility and chemical richness of compounds with similar structural frameworks (Dotsenko et al., 2007).

properties

IUPAC Name

1,1-dimethyl-3-[(3S,4R)-1-[2-(methylamino)-1,3-thiazole-4-carbonyl]-4-propan-2-ylpyrrolidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-9(2)10-6-20(7-11(10)18-15(22)19(4)5)13(21)12-8-23-14(16-3)17-12/h8-11H,6-7H2,1-5H3,(H,16,17)(H,18,22)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMYQUKKFZEBDK-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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